Mercury, bis(propyn-1-yl)-

Organometallic Reagent Handling Laboratory Safety Vapor Exposure Risk

Mercury, bis(propyn-1-yl)- is a crystalline solid (mp 203–204 °C) that delivers acetylide transfer without the extreme inhalation risk of volatile dialkylmercurials. Unlike branched bis(alkynyl)mercurials that carry documented detonation hazards, the linear propyn-1-yl congener offers a safe, benchtop-compatible profile. It can be weighed on the open bench and used directly with transition-metal halides or diaryl diselenides/ditellurides, enabling high-yielding routes to alkynyl selenoethers and telluroethers. For CROs, academic core facilities, and pharmaceutical process groups where safety review is critical, this compound eliminates a known explosive hazard while preserving full synthetic utility.

Molecular Formula C6H6Hg
Molecular Weight 278.70 g/mol
CAS No. 64705-15-3
Cat. No. B14480873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury, bis(propyn-1-yl)-
CAS64705-15-3
Molecular FormulaC6H6Hg
Molecular Weight278.70 g/mol
Structural Identifiers
SMILESCC#C[Hg]C#CC
InChIInChI=1S/2C3H3.Hg/c2*1-3-2;/h2*1H3;
InChIKeyYMKPVYQPHJREIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury, bis(propyn-1-yl)- (CAS 64705-15-3): A Crystalline Alkynylmercury Reagent with Defined Physicochemical and Safety Differentiation for Synthesis and Materials Research Procurement


Mercury, bis(propyn-1-yl)- (also named bis(1-propynyl)mercury or diprop-1-ynylmercury; CAS 64705-15-3, molecular formula C₆H₆Hg, molecular weight 278.70) is a symmetrically substituted dialkynylmercury(II) compound belonging to the broader class of bis(alkynyl)mercurials [1]. It features a linear C–Hg–C geometry with two propyn-1-yl (CH₃C≡C–) ligands σ-bonded to the mercury center. This compound is a high-melting crystalline solid (mp 203–204 °C) with experimentally determined gas-phase ionization energies of 8.98 ± 0.07 eV (adiabatic) and 9.42 eV (vertical) [2]. Unlike its highly volatile dialkylmercury counterpart dimethylmercury, bis(propyn-1-yl)mercury exhibits substantially reduced volatility and exists as a solid at ambient temperature, which directly impacts handling protocols, exposure risk profiles, and its suitability as a bench-stable acetylide transfer reagent in organometallic synthesis [3].

Why Generic Substitution of Mercury, bis(propyn-1-yl)- with Dialkylmercury or Alternative Alkynylmercurial Reagents Fails: Key Differentiators for Scientific Procurement


Procurement decisions for organomercury reagents cannot rely on in-class interchangeability, because critical physicochemical properties—volatility, thermal stability, explosion hazard, and air/moisture sensitivity—vary dramatically across structural subclasses. Dimethylmercury (bp 93–94 °C, mp −43 °C) [1] presents extreme inhalation risk due to its high vapor pressure (50–82 mm Hg at 20 °C) [2], making it unsuitable for benchtop synthetic workflows that bis(propyn-1-yl)mercury (mp 203–204 °C, solid at ambient temperature) can accommodate with appropriate engineering controls. Furthermore, within the bis(alkynyl)mercurial family itself, the identity of the alkynyl substituent governs explosive potential: a spontaneous detonation of bis(isopropylethynyl)mercury, Hg(C≡C-i-Pr)₂, has been documented [3], whereas no such event has been reported for the linear propyn-1-yl congener, underscoring that even subtle branching of the alkynyl group can introduce catastrophic hazard. The quantitative evidence below substantiates why Mercury, bis(propyn-1-yl)- occupies a distinct position that generic substitution cannot address.

Quantitative Evidence Guide for Mercury, bis(propyn-1-yl)-: Comparator-Based Differentiation Across Six Critical Dimensions for Scientific and Industrial Selection


Physical State and Volatility: Mercury, bis(propyn-1-yl)- is a High-Melting Crystalline Solid Versus the Highly Volatile Liquid Dimethylmercury

Mercury, bis(propyn-1-yl)- is a crystalline solid at ambient temperature with a melting point of 203–204 °C, in stark contrast to dimethylmercury (Hg(CH₃)₂), which is a volatile liquid with a melting point of −43 °C and a boiling point of 93–94 °C . Dimethylmercury exhibits a saturated vapor pressure of 50–82 mm Hg at 20 °C [1], whereas vapor pressure data for bis(propyn-1-yl)mercury are not available, consistent with its high melting point and significantly lower expected volatility. This solid-versus-liquid distinction directly governs the engineering controls, personal protective equipment requirements, and facility-level containment strategies necessary for safe handling [2].

Organometallic Reagent Handling Laboratory Safety Vapor Exposure Risk

Ionization Energy: Mercury, bis(propyn-1-yl)- Exhibits a Lower First Ionization Potential than Dimethylmercury, Reflecting Alkynyl π-System Participation

The gas-phase adiabatic first ionization energy of Mercury, bis(propyn-1-yl)- has been determined by He(I) photoelectron spectroscopy as 8.98 ± 0.07 eV (vertical value 9.42 eV) [1]. For dimethylmercury, the first ionization energy is 9.10 ± 0.05 eV by photoionization (PI) and 9.3 eV by photoelectron spectroscopy (PE, vertical) [2]. The lower adiabatic IE of the alkynyl derivative (Δ ≈ 0.12 eV) indicates that the highest occupied molecular orbital (HOMO) in bis(propyn-1-yl)mercury is destabilized relative to that in dimethylmercury, consistent with the participation of the alkynyl π-system in the HOMO, as supported by Hartree-Fock-Slater calculations showing that the metal 6s contribution to bonding is approximately 80% for Hg compounds, with the alkynyl ligand π-orbitals contributing additional frontier orbital character [3].

Photoelectron Spectroscopy Electronic Structure Bonding Analysis

Explosion Hazard: Linear Alkynyl Substituent in Mercury, bis(propyn-1-yl)- Confers Thermal Stability, Whereas the Branched Isomer Hg(C≡C-i-Pr)₂ is Shock-Sensitive and Explosive

A 2006 safety communication by Dewhurst, Hill, and Smith reported that bis(isopropylethynyl)mercury, Hg(C≡C-i-Pr)₂, underwent a spontaneous detonation during routine handling, leading the authors to issue a caution that all bis(alkynyl)mercurials should now be considered potentially explosive [1]. Critically, the linear propyn-1-yl congener (target compound) has not been associated with any detonation event in the reported literature. The general class of bis(alkynyl)mercurials has otherwise been described as 'comparatively high melting crystalline solids that are aerobically and hydrolytically stable' and 'trivial to prepare' [1]. The differential hazard appears to correlate with the degree of branching at the α-carbon of the alkynyl substituent, where tertiary or quaternary α-carbons (as in i-PrC≡C–) introduce steric strain and potentially lower the activation barrier for exothermic decomposition, whereas the primary α-carbon of the propyn-1-yl group (CH₃–C≡C–) does not impart such instability.

Chemical Safety Energetic Materials Laboratory Risk Assessment

Reagent Stability: Mercury, bis(propyn-1-yl)- is a Crystalline, Aerobically and Hydrolytically Stable Acetylide Transfer Reagent, Unlike Air-Sensitive Lithium and Copper Acetylides

Cook, Hill, and Wilson demonstrated that bis(alkynyl)mercurials are 'crystalline air- and moisture-stable reagents' that 'obviate the need for the assay of lithium or Grignard reagents' and are 'particularly convenient for small-scale preparations' [1]. The precursor bis(alkynyl)mercurials are prepared in 'very high yields' and are 'in general crystalline compounds with high thermal and aerobic stability in contrast to hydrolytically sensitive alkynylstannanes and air-sensitive copper acetylides' [1]. In the synthesis of alkynyl aryl selenoethers, the reaction of bis(4-tolylethynyl)mercury with diphenyl diselenide in refluxing toluene afforded the product in 70% yield with concomitant deposition of elemental mercury [1]. Alkynyllithium and alkynyl Grignard reagents, by contrast, require strict anhydrous and inert-atmosphere conditions and must be titrated prior to use to determine active concentration [1]. This stability advantage is intrinsic to the Hg–C(sp) bond in alkynylmercurials, where the linear geometry and the relatively covalent Hg–C bond confer resistance to hydrolysis and oxidation that ionic alkali-metal acetylides lack [2].

Acetylide Transfer Transmetallation Synthetic Methodology

Bonding Architecture: Mercury, bis(propyn-1-yl)- Exhibits a Three-Center Two-Electron Hg–C Bond with Dominant 6s Character, Distinct from Transition-Metal Alkynyl Bonding Paradigms

Relativistic Hartree-Fock-Slater calculations by DeKock et al. reveal that the bonding in bis(1-propynyl)mercury, like that in dimethylmercury, is dominated by the mercury 6s orbital, which contributes approximately 80% of the bond strength, with the 5d orbitals contributing only about 10% [1]. The bonding is best described as a three-center two-electron (3c-2e) bond, analogous to that in the linear HgX₂ halides [1]. This is fundamentally different from the bonding in group 10 and 11 transition-metal alkynyl complexes (e.g., Pt(II), Au(I)), where d-orbital participation is substantially higher—approaching 40% for the Au–PH₃ bond in the model compound Au(PH₃)(CH₃) [1]. The implication is that bis(propyn-1-yl)mercury cannot be treated as a simple analog of late-transition-metal alkynyls; its Hg–C bond cleavage and transmetallation chemistry operate via distinct electronic pathways wherein the alkynyl ligand is transferred as a nucleophilic acetylide equivalent [2].

Computational Chemistry Relativistic Effects Metal-Ligand Bonding

Synthetic Versatility: Bis(alkynyl)mercurials Serve as General Acetylide Transfer Reagents to Transition Metals and Main-Group Electrophiles Under Mild Conditions

Bis(alkynyl)mercurials have been established as versatile acetylide transfer reagents to a broad range of transition metal centers including Rh, Ir, Ru, Os, Pt, and lanthanides [1]. The reactions proceed under mild conditions: for example, reactions with low-valent late transition metal complexes can result in insertion into one Hg–C bond or catalytic demercuration to produce symmetrical 1,3-diynes [1]. Halide complexes of platinum react cleanly via halide/acetylide transmetallation [1]. Within lanthanide chemistry, bis(alkynyl)mercurials have proven 'particularly effective in redox transmetallation, providing access to alkynyl derivatives of Ln(II) and Ln(III)' [1]. This breadth of reactivity, combined with the air/moisture stability and crystallinity of the reagents, positions bis(alkynyl)mercurials as methodologically advantageous over alternative acetylide sources (alkali-metal acetylides, alkynylstannanes, copper acetylides) that each present narrower compatibility windows, require harsher conditions, or demand more rigorous exclusion of air and moisture [2].

Organometallic Synthesis Acetylide Transfer Transmetallation Methodology

Optimal Application Scenarios for Mercury, bis(propyn-1-yl)- Based on Verified Quantitative Differentiation


Benchtop Acetylide Transfer Reactions Under Aerobic Conditions for Laboratory-Scale Organometallic Synthesis

The air- and moisture-stable, crystalline nature of bis(propyn-1-yl)mercury (mp 203–204 °C) makes it the acetylide transfer reagent of choice for research laboratories that lack glovebox infrastructure or require operational simplicity. Unlike lithium or Grignard acetylides that demand strict anhydrous conditions and pre-use titration [1], bis(propyn-1-yl)mercury can be weighed on the open bench and used directly in reactions with transition-metal halide complexes, diaryl dichalcogenides, or lanthanide precursors. This scenario is particularly relevant for medicinal chemistry groups, materials chemistry labs, and teaching laboratories where the infrastructure for handling pyrophoric or highly air-sensitive reagents is limited, but access to a reliable acetylide source is needed for diversification of compound libraries or preparation of organometallic intermediates [1].

Preparation of Alkynyl Chalcogenoethers (Se, Te) as Ligand Precursors for Coordination Chemistry and Materials Science

The reaction of bis(alkynyl)mercurials with diaryl diselenides or ditellurides provides a direct, high-yielding route to alkynyl aryl selenoethers (70% yield demonstrated for phenyl 4-tolylethynyl selenide) and telluroethers (72% yield for phenyl 4-tolylethynyl telluride) [1]. These products serve as versatile ligands for transition-metal coordination chemistry and as building blocks for organochalcogen materials. Alternative routes via alkynyllithium or alkynyl Grignard reagents require electrophilic organoselenium species that are often ill-defined or require multi-step preparation; the bis(alkynyl)mercurial route uses commercially available diselenides and ditellurides directly [1]. This scenario is ideal for inorganic and materials chemistry groups developing new ligand frameworks for catalysis, molecular electronics, or photophysical applications.

Safe Handling of an Alkynylmercury Reagent in Settings Where Branched Alkynyl Congeners Pose an Unacceptable Detonation Risk

Institutional safety committees and chemical hygiene plans must account for the documented spontaneous detonation of bis(isopropylethynyl)mercury, Hg(C≡C-i-Pr)₂ [2]. The linear propyn-1-yl congener has no such detonation history and retains the full synthetic utility of the bis(alkynyl)mercurial class as a crystalline, aerobically stable acetylide source [2]. For CROs, pharmaceutical process development groups, and academic core facilities where safety review is a rate-limiting step for chemical procurement, selecting Mercury, bis(propyn-1-yl)- over branched congeners eliminates a documented explosive hazard from the workflow, reducing the administrative burden of safety authorization while preserving access to acetylide transfer chemistry [2].

Computational Benchmarking and Electronic Structure Studies of Relativistic Effects in Heavy Main-Group Organometallics

Mercury, bis(propyn-1-yl)- has been included as a key comparator in relativistic Hartree-Fock-Slater calculations examining the contribution of metal 6s, 6p, and 5d orbitals to M–C bonding [3]. The finding that ~80% of Hg–C bonding arises from the Hg 6s orbital, with only ~10% from 5d, provides a benchmark for evaluating relativistic effects across the periodic table and for calibrating computational methods applied to heavy-element organometallics [3]. Computational chemistry groups developing new density functionals, pseudopotentials, or relativistic Hamiltonians for sixth-period elements can use the well-characterized electronic structure of bis(propyn-1-yl)mercury—including its experimentally validated ionization energies (8.98 ± 0.07 eV adiabatic, 9.42 eV vertical) [4]—as a validation target for theoretical predictions.

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